

# Toxicological Profile of Losartan Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Losartan azide	
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This technical guide provides a comprehensive overview of the toxicological profile of **losartan azide** (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole), a known impurity in the synthesis of the angiotensin II receptor blocker, losartan. This document summarizes key toxicological findings, regulatory classifications, and the experimental methodologies used in its assessment.

#### **Executive Summary**

Initially identified as a potentially mutagenic impurity based on a positive bacterial reverse mutation assay (Ames test), subsequent in vivo testing has demonstrated that **losartan azide** is not mutagenic.[1][2][3] This has led to its reclassification by regulatory authorities as a non-mutagenic impurity, which can be controlled according to ICH Q3A/B guidelines.[2][3] While the immediate health risk at detected levels in pharmaceuticals is considered low, its presence is deemed unacceptable, necessitating strict control during the manufacturing process.[4][5]

### **Identification and Regulatory Status**

**Losartan azide** is an impurity that can form during the manufacturing of losartan active pharmaceutical ingredient (API).[1] Its presence in some sartan medicines prompted investigations by global regulatory bodies, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the Coordination Group for Mutual Recognition and Decentralised Procedures – Human (CMDh).[2][6]



Initially, due to the positive Ames test, **losartan azide** was treated as a Class 2 impurity under the ICH M7 guideline, requiring control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[6][7] However, following negative results in in vivo mutagenicity studies, it has been reclassified as a Class 5 impurity, meaning it should be controlled as a non-mutagenic impurity.[2][3]

### **Quantitative Toxicological Data**

Quantitative toxicological data for **losartan azide** is limited in publicly available literature. The primary focus of investigation has been on its mutagenic potential. A Safety Data Sheet (SDS) for **losartan azide** provides qualitative acute toxicity information.

Table 1: Summary of Acute Toxicity Hazard Statements for Losartan Azide

Endpoint	Hazard Statement	GHS Classification
Oral Toxicity	Harmful if swallowed	Acute toxicity - oral 4
Dermal Toxicity	Harmful in contact with skin	Acute toxicity - dermal 4
Inhalation Toxicity	Harmful if inhaled	Acute toxicity - inhalation 4
Skin Corrosion/Irritation	Causes skin irritation	Skin irritation 2
Eye Damage/Irritation	Causes serious eye irritation	Eye irritation 2A
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	STOT - single exposure 3
Source: Cayman Chemical Safety Data Sheet[8]		

## **Genotoxicity and Mutagenicity Profile**

The assessment of the genotoxic potential of **losartan azide** has been a multi-step process, evolving with the availability of new data.

Table 2: Summary of Genotoxicity Studies for Losartan Azide



Assay Type	Result	Classification Implication	Reference
Bacterial Reverse Mutation Assay (Ames test)	Positive	Initially classified as a potential mutagen (ICH M7 Class 2) requiring control at the Threshold of Toxicological Concern (TTC).	[2][6]
In vivo Comet Assay	Negative	Confirmed as non- mutagenic in vivo.	[2][3]
Final Regulatory Conclusion	Non-mutagenic in vivo	Reclassified as a non- mutagenic impurity (ICH M7 Class 5) to be controlled according to ICH Q3A/B guidelines.	[2][3]

#### **Experimental Protocols**

Detailed experimental protocols for the specific studies performed on **losartan azide** are not fully available in the public domain. However, the methodologies would have followed internationally recognized guidelines, such as those from the Organisation for Economic Cooperation and Development (OECD).

### **Bacterial Reverse Mutation Assay (Ames Test)**

The Ames test is a widely used method for identifying substances that can produce genetic damage that leads to gene mutations.

• Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (e.g., rat liver S9 fraction), and plated on a



medium lacking the essential amino acid. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies.

- General Procedure (Based on OECD TG 471):
  - Strains: A set of tester strains is selected to detect different types of mutations.
  - Metabolic Activation: The test is performed with and without an exogenous metabolic activation system to mimic mammalian metabolism.
  - Exposure: The tester strains are exposed to a range of concentrations of the test substance.
  - Incubation: The treated bacteria are incubated on a minimal medium.
  - Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

## In vivo Comet Assay (Alkaline Single Cell Gel Electrophoresis Assay)

The in vivo comet assay is used to detect DNA strand breaks in eukaryotic cells.

- Principle: Animals (typically rodents) are exposed to the test substance. Cells are then
  isolated from various tissues, embedded in agarose on a microscope slide, and lysed.
  During electrophoresis under alkaline conditions, damaged DNA (containing fragments and
  single-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of
  the comet tail relative to the head is a measure of the level of DNA damage.
- General Procedure (Based on OECD TG 489):
  - Animal Dosing: Animals are administered the test substance, typically via the intended clinical route or a relevant systemic route.
  - Tissue Collection: After a defined exposure period, tissues of interest are collected.

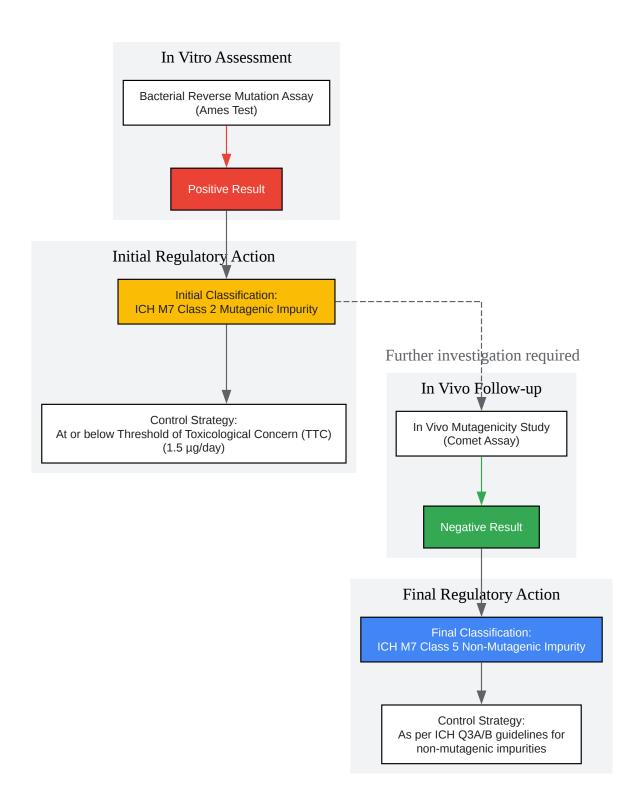


- Cell Isolation and Embedding: Single-cell suspensions are prepared and embedded in agarose on slides.
- Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as nucleoids.
- Electrophoresis: The slides are subjected to electrophoresis at a high pH.
- Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
- Analysis: The extent of DNA migration (tail length, tail intensity) is quantified to assess DNA damage.

### **Visualizations**

Logical Workflow for Genotoxicity Assessment of Losartan Azide



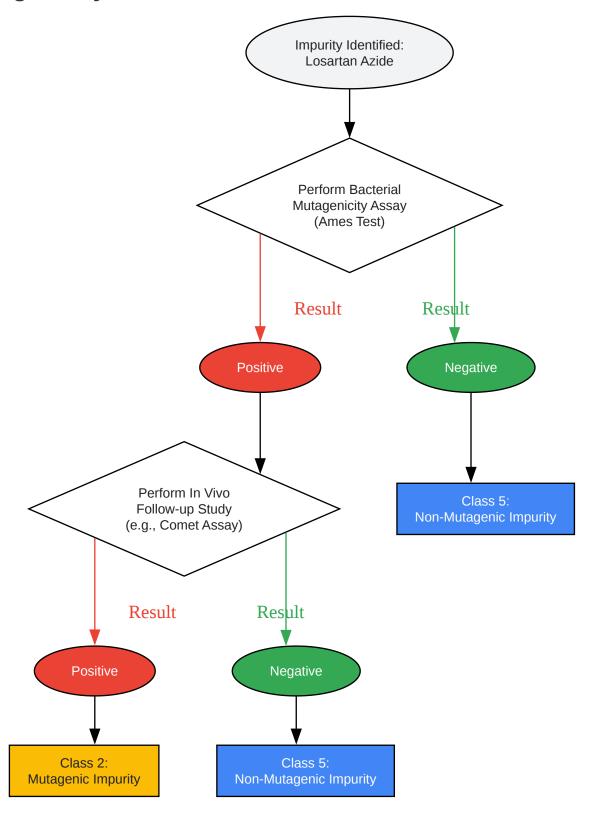


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Caption: Genotoxicity assessment workflow for losartan azide.



# **Decision Tree for Impurity Classification based on Mutagenicity Data**





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Caption: Decision tree for classifying **losartan azide** impurity.

#### Conclusion

The toxicological evaluation of **losartan azide** serves as a case study in the rigorous assessment of pharmaceutical impurities. While initial in vitro data raised concerns about its mutagenic potential, subsequent in vivo studies provided crucial evidence to the contrary.[1][2] [3] This led to its classification as a non-mutagenic impurity, allowing for a risk-based control strategy in line with established international guidelines. For researchers and drug development professionals, this underscores the importance of a weight-of-evidence approach in toxicological risk assessment, where a hierarchy of testing, from in vitro to in vivo, is essential for accurate hazard characterization and informed decision-making. Continuous monitoring and control of such impurities remain a critical aspect of ensuring the safety and quality of pharmaceutical products.

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- To cite this document: BenchChem. [Toxicological Profile of Losartan Azide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830609#toxicological-profile-of-losartan-azide]

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